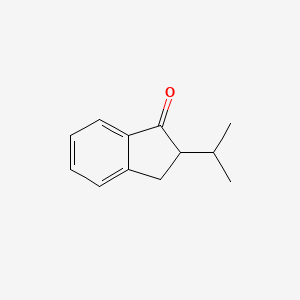

2-Isopropylindan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53446-63-2 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-propan-2-yl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12(11)13/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

WBCAKNRIXCUKPZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1CC2=CC=CC=C2C1=O |

Canonical SMILES |

CC(C)C1CC2=CC=CC=C2C1=O |

Other CAS No. |

53446-63-2 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 2 Isopropylindan 1 One Transformations

Electrophilic Reaction Pathways in Indanone Chemistry

Electrophilic reactions are fundamental to the construction of the indanone core. The most common methods involve intramolecular Friedel-Crafts reactions, where an aromatic ring acts as a nucleophile to attack an electrophilic center, leading to the formation of the five-membered ring. d-nb.infonih.govguidechem.com

One primary pathway is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov In this process, the carboxylic acid is typically converted to a more reactive acyl chloride or treated with a strong acid catalyst like polyphosphoric acid (PPA) or triflic acid. nih.govrsc.orgscispace.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (or activates the acyl chloride), generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, followed by deprotonation to restore aromaticity and yield the cyclized 1-indanone (B140024) product. d-nb.info

Another significant electrophilic pathway is the Nazarov cyclization. d-nb.infonih.gov This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. In the context of indanone synthesis, this pathway can be initiated from α,β-unsaturated aryl ketones. nih.gov The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen, activating the molecule and promoting the conrotatory cyclization to form a resonance-stabilized oxyallyl cation intermediate. Subsequent proton loss leads to the formation of the indanone ring. nih.govorganic-chemistry.org

These electrophilic cyclizations are pivotal for creating the fundamental structure of compounds like 2-isopropylindan-1-one. The choice of catalyst, such as Tb(OTf)₃ or other Lewis acids, can be critical for achieving high yields and minimizing side reactions. nih.gov

Carbocation Rearrangements and Their Influence on Indanone Formation

Carbocation intermediates are central to many chemical reactions, and their propensity to rearrange to more stable forms can significantly influence the final product structure in indanone synthesis. chemistrysteps.com Rearrangements are common in unimolecular reactions (Sɴ1 and E1) and acid-catalyzed processes where a carbocation is formed. chemistrysteps.com The driving force for rearrangement is the increased stability of the resulting carbocation, typically shifting from a secondary to a more stable tertiary or resonance-stabilized carbocation via a 1,2-hydride or 1,2-alkyl shift. chemistrysteps.com

In the context of Friedel-Crafts alkylation pathways to indanones, a carbocation is generated on the side chain attached to the aromatic ring. If a less stable carbocation is formed initially, it can rearrange before the final intramolecular cyclization occurs. For example, the cyclization of certain 3-arylpropionic acid derivatives under strong acid conditions might proceed through an alkylation pathway involving a carbocation. nih.gov If the structure allows, this carbocation could undergo a hydride or alkyl shift to a more stable position before the ring-closing electrophilic attack on the aromatic ring takes place. This can lead to the formation of constitutional isomers that were not the intended target of the synthesis.

Ring expansion rearrangements can also occur, especially when a carbocation is formed on a carbon adjacent to a strained ring system. chemistrysteps.com While less common for the direct synthesis of the indanone core from acyclic precursors, understanding these potential rearrangement pathways is crucial for predicting and controlling the outcomes of acid-catalyzed reactions in complex molecular scaffolds containing the indanone motif. nih.gov

Nucleophilic Addition and Substitution Processes relevant to Indanone Derivatives

The carbonyl group of the indanone ring is a primary site for nucleophilic attack. The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to addition by a wide range of nucleophiles. wikipedia.orgbyjus.com This reaction, known as nucleophilic addition, is a fundamental process for the functionalization of this compound and its derivatives. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and moves the electron pair onto the oxygen atom. byjus.comyoutube.com This results in the formation of a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com

| Reagent Type | Nucleophile | Product of Addition to Indanone |

| Grignard Reagents | R⁻ (Carbanion) | Tertiary Alcohol |

| Organolithium Reagents | R⁻ (Carbanion) | Tertiary Alcohol |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | H⁻ (Hydride) | Secondary Alcohol (Indanol) |

| Cyanide (e.g., HCN, NaCN) | CN⁻ | Cyanohydrin |

| Amines (Primary) | RNH₂ | Imine (after dehydration) |

This table illustrates common nucleophilic addition reactions at the carbonyl group of an indanone.

In addition to reactions at the carbonyl group, indanone derivatives can undergo nucleophilic aromatic substitution (SɴAr) if the aromatic ring is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. For example, studies on 5-fluoro-1-indanone (B1345631) show it can react with nucleophiles like morpholine (B109124), where the morpholine displaces the fluorine atom on the aromatic ring. researchgate.net

Elimination Reaction Mechanisms (E1, E2) in Indanone-related Conversions

Elimination reactions are processes in which atoms or groups are removed from a molecule, typically resulting in the formation of a double bond. pharmaguideline.comchemicalnote.com These reactions are classified mainly as E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms. While this compound itself does not readily undergo elimination, its derivatives can be converted to unsaturated systems like indenones through these pathways.

The E2 mechanism is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a π-bond. chemicalnote.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. pharmaguideline.com For an indanone derivative to undergo an E2 reaction, it would require a good leaving group (e.g., a halide) at the C2 or C3 position and treatment with a strong, non-nucleophilic base.

The E1 mechanism is a two-step process. chemicalnote.commasterorganicchemistry.com In the first step, the leaving group departs to form a carbocation intermediate. pharmaguideline.com This is the slow, rate-determining step. pharmaguideline.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com E1 reactions are favored by substrates that can form stable carbocations (secondary or tertiary), the use of weak bases, and polar protic solvents. libretexts.org For instance, the acid-catalyzed dehydration of an alcohol derivative of an indanone (an indanol) to form an indenone would proceed via an E1 mechanism.

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted reaction |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate | Favored for 3° and 2° substrates | Favored for 3° and 2° substrates |

| Rearrangements | Possible due to carbocation intermediate | Not possible |

This table provides a comparative overview of the E1 and E2 elimination reaction mechanisms. pharmaguideline.comlibretexts.orgmasterorganicchemistry.com

Radical Reaction Pathways in Indanone Synthesis and Functionalization

Radical reactions have emerged as a powerful tool in organic synthesis for the construction and functionalization of complex molecules, including indanones. mdpi.com These reactions proceed via highly reactive intermediates with unpaired electrons and often enable unique bond formations under mild conditions.

A prominent strategy for synthesizing functionalized 1-indanones is through radical cascade cyclization. rsc.orgresearchgate.net This approach can involve a sequence where a radical is generated and adds to an alkyne or alkene, followed by a 5-exo-dig cyclization onto an aromatic ring to form the indanone core. rsc.orgresearchgate.net For example, a three-component radical cyclization/haloazidation of enynones has been developed for the efficient synthesis of various 1-indanones. rsc.org The proposed mechanism involves:

Radical Addition : A radical species adds to the alkyne moiety of the enynone.

5-exo-dig Cyclization : The newly formed vinyl radical undergoes an intramolecular cyclization, attacking the double bond to form the five-membered ring and generating another radical intermediate.

Radical Coupling/Capture : The final radical intermediate is trapped or couples with another species to yield the functionalized indanone product. rsc.orgrsc.org

Photocatalysis is frequently employed to initiate these radical cascades, using light to generate the necessary radical precursors from stable starting materials like diazo compounds. acs.org This methodology allows for the construction of the indanone skeleton while simultaneously installing multiple functional groups in a single, efficient step. researchgate.net

Stereo- and Regioselectivity Mechanisms in Indanone Formation and Modification

Controlling the stereo- and regiochemistry of reactions is a central challenge in organic synthesis. In the formation and modification of indanones, several factors influence these outcomes.

Regioselectivity refers to the control of which constitutional isomer is formed. A notable example is the PPA-mediated synthesis of indanones from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives. d-nb.info The regioselectivity of the cyclization can be switched by simply changing the concentration (P₂O₅ content) of the PPA. rug.nlthieme-connect.com

High P₂O₅ content favors a pathway involving Friedel-Crafts acylation followed by a Nazarov cyclization. d-nb.info

Low P₂O₅ content promotes a pathway of Friedel-Crafts alkylation followed by an intramolecular acylation. d-nb.info These distinct mechanistic pathways lead to the selective formation of different regioisomers of the final indanone product. d-nb.inforug.nl

Furthermore, the choice of transition-metal catalyst can dictate regioselectivity in carboacylation reactions. For instance, using a nickel catalyst can favor the formation of 2-substituted indanones, while a rhodium catalyst, with the same starting materials, can lead to 3-substituted indanones. chinesechemsoc.org

Stereoselectivity involves controlling the formation of specific stereoisomers. In the synthesis of indanone derivatives, this can be achieved through various strategies. For example, a one-pot, three-component cascade reaction has been developed that proceeds through a Lewis acid-catalyzed Knoevenagel condensation, followed by a Nazarov cyclization and an electrophilic fluorination. nih.gov This sequence affords highly functionalized, fluorine-containing 1-indanone derivatives with high diastereoselectivity. nih.govnih.gov The stereochemical outcome is controlled by the specific transition states of the cyclization and subsequent fluorination steps.

Intermediates and Transition States in Indanone Chemistry

The transformations of indanones and their precursors proceed through a variety of short-lived intermediates and transition states that dictate the reaction course and products.

In electrophilic reactions like intramolecular Friedel-Crafts acylation, the key intermediate is the acylium ion (R-C≡O⁺) , a powerful electrophile that is attacked by the aromatic ring. nih.gov In pathways involving Nazarov cyclization, a resonance-stabilized oxyallyl cation is the crucial intermediate formed after the initial electrocyclization. d-nb.info

Carbocation intermediates are central to E1 elimination reactions and potential rearrangement pathways during acid-catalyzed syntheses. chemistrysteps.commasterorganicchemistry.com The stability of these carbocations governs the feasibility of the reaction pathway and the potential for structural rearrangements.

In nucleophilic additions to the carbonyl group, the reaction proceeds through a tetrahedral alkoxide intermediate . byjus.com This intermediate is formed after the nucleophile attacks the sp²-hybridized carbonyl carbon, leading to an sp³-hybridized center. byjus.com

Radical reactions involve carbon-centered radical intermediates . In cascade cyclizations for indanone synthesis, a sequence of intermediates, including initial alkyl or aryl radicals and subsequent vinyl radicals, are formed before the final product is generated. rsc.orgresearchgate.net

Transition-metal-catalyzed reactions often proceed through organometallic intermediates . For example, catalyst-controlled carboacylation reactions may involve the oxidative addition of a transition metal (like Ni or Rh) into a C-C bond, followed by olefin migratory insertion to form a six-membered metallocycle . The subsequent reductive elimination from this metallocycle yields the final indanone product. chinesechemsoc.org The geometry of these metallocycles and the nature of the metal center are critical in determining the regioselectivity of the reaction. chinesechemsoc.org

Derivatization Strategies and Functionalization of the 2 Isopropylindan 1 One Core

Alkylation and Acylation Reactions for Indanone Modification

Alkylation and acylation reactions are fundamental methods for introducing carbon-based substituents onto the 2-isopropylindan-1-one framework. These reactions typically target the α-carbon to the carbonyl group, leveraging the acidity of the α-protons.

Alkylation: The introduction of alkyl groups can be achieved through various methods. For instance, treatment of the indanone with a base such as sodium hydride followed by the addition of an alkyl halide can lead to the formation of α-alkylated products. A study demonstrated the successful diallylation of an indanone derivative by treating it with allyl bromide in the presence of sodium hydride in tetrahydrofuran. rsc.org

Acylation: Acylation introduces an acyl group, often leading to the formation of β-dicarbonyl compounds which are valuable synthetic intermediates. nih.gov Friedel-Crafts acylation is a common method for modifying the aromatic ring of the indanone core. For example, intramolecular Friedel-Crafts acylation of corresponding acid chlorides in the presence of a Lewis acid like aluminum chloride is a key step in the synthesis of certain fluorinated 1-indanones. beilstein-journals.org Similarly, N-acylated analogues of benzimidazolones have been synthesized, highlighting the versatility of acylation reactions. nih.gov

A variety of catalysts and reaction conditions can be employed to control the regioselectivity of these reactions, allowing for the targeted modification of either the aliphatic or aromatic part of the molecule. d-nb.info

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Diallylation | NaH, Allyl bromide, THF | Diallyl indanone compound | rsc.org |

| Intramolecular Friedel–Crafts Acylation | AlCl3, Dichloromethane | Fluorinated 1-indanones | beilstein-journals.org |

| N-Acylation | Acid chlorides/anhydrides | N-acylated benzimidazolones | nih.gov |

Arylation and Heteroarylation Procedures at Indanone Positions

The introduction of aryl and heteroaryl moieties to the indanone scaffold can significantly influence its properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. researchgate.net

A study detailed the synthesis of 5-substituted indanone derivatives via the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with various boronic acids, including phenylboronic acid and its derivatives. researchgate.net This methodology provides a robust route for creating carbon-carbon bonds and introducing structural diversity at the aromatic ring of the indanone. researchgate.net

Furthermore, one-pot, two-step catalytic protocols have been developed for the double arylation of allyl alcohol, which proceeds through a Heck arylation-isomerization-acylation cascade to form arylated aldehydes that can subsequently react with another aryl bromide. nih.gov While not directly on the this compound core, these methods showcase advanced arylation strategies that could potentially be adapted for indanone functionalization.

The synthesis of 3-arylindan-1-ones has also been achieved through a silver nitrate-promoted coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave conditions. organic-chemistry.org

| Reaction | Substrates | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromo-1-indanone, Arylboronic acids | Palladium catalyst | 5-Aryl-1-indanone derivatives | researchgate.net |

| Heck Arylation-Isomerization-Acylation | Aryl bromides, Allyl alcohol | Palladium catalyst | Substituted dihydrochalcones | nih.gov |

| Silver-Promoted C-C Coupling | 1,3-indanedione monotosylhydrazones, Arylboronic acids | AgNO3 | 3-Arylindan-1-ones | organic-chemistry.org |

Halogenation Reactions and Halogen-Containing Indanone Synthesis

Halogenation is a key transformation in organic synthesis, providing a handle for further functionalization or directly modifying the properties of the molecule. The introduction of halogen atoms to the indanone core can be achieved at either the aromatic ring or the aliphatic portion.

The synthesis of halo-1-indanones has been reported starting from benzyl (B1604629) Meldrum's acid derivatives. beilstein-journals.org This two-step process involves microwave-assisted hydrolysis to the corresponding carboxylic acids, followed by cyclization mediated by chlorosulfonic acid. beilstein-journals.org Another approach involves the intramolecular Friedel–Crafts cyclization of intermediates derived from benzoic acids, which can also yield halogenated indanones. beilstein-journals.org

Recent advancements have focused on the development of novel halogenating agents and methods. For example, the use of a bench-stable precursor that generates free alkoxy radicals has enabled the remote C-H fluorination and chlorination of alcohols under mild conditions. nih.gov While not directly applied to this compound, this highlights the potential for selective halogenation of complex molecules. The modification of the 1,1-Dicyanomethylene-3-Indanone (IDM) end group by introducing a bromine atom at position 5 or 6 of the indandione unit has also been explored to increase the acceptor strength of the IDM group. mdpi.com

Stereoselective halogenation methods are also of significant interest. The SN2 displacement of activated alcohols with halide ions is a common strategy for installing halogen-bearing stereocenters, although it can be challenging in sterically hindered systems. nih.gov

| Method | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Cyclization | Benzyl Meldrum's acid derivatives | Chlorosulfonic acid | Halo-1-indanones | beilstein-journals.org |

| Bromination of IDM unit | 1,1-Dicyanomethylene-3-Indanone (IDM) | Brominating agent | 5- or 6-Bromo-IDM | mdpi.com |

Selective Functional Group Transformations on Indanone Derivatives

Selective functional group transformations are essential for the synthesis of complex indanone derivatives. These reactions allow for the modification of one functional group in the presence of others, enabling the construction of intricate molecular architectures.

One example of a highly chemoselective reaction is the reduction of an ester in the presence of a ketone, which has been demonstrated in the context of aromatic substituted indanone and indanol building blocks. mdpi.com Another notable transformation is the uncommon oxidation of a benzylic methyl group to an aldehyde. mdpi.com

The interconversion of functional groups, such as the transformation of alcohols into better leaving groups like sulfonates or alkyl halides, is a fundamental strategy in multi-step synthesis. ub.edu These transformations are crucial for enabling subsequent nucleophilic substitution reactions. For instance, the conversion of alcohols to alkoxyphosphonium salts makes them highly reactive towards SN2 substitution. ub.edu

The synthesis of optically active 1,2-epoxyindan and related alcohol products from indene (B144670) or indanones involves a series of functional group interconversions, including the resolution of a bromohydrin and its subsequent conversion to an epoxide and various diols. rsc.org

Development and Application of Novel Derivatization Reagents for Indanones

The development of novel derivatization reagents is crucial for expanding the synthetic toolbox available for modifying the indanone core and for analytical purposes.

In the context of analytical chemistry, derivatization is often used to enhance the chromatographic and mass spectrometric properties of analytes. For example, reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) have been evaluated for the analysis of aminoindanes by GC-MS. nih.gov These reagents improve peak shape, increase abundance, and provide characteristic fragment ions for identification. nih.gov

Recently, cyanoacetohydrazide has been proposed as a novel derivatizing agent for steroids, showing enhanced efficiency compared to commonly used reagents like hydroxylamine. mdpi.com Such novel reagents could potentially be applied to the derivatization of this compound for analytical or synthetic purposes.

In synthetic chemistry, novel reagents are continuously being developed to achieve specific transformations. For example, fluorinated indanone and tetralone derivatives have been prepared via Claisen condensations and selective fluorinations, showcasing the application of specific reagents to introduce fluorine and trifluoroacetyl groups. mdpi.com The synthesis of 1,2-disubstituted adamantane (B196018) derivatives, while not directly related to indanones, demonstrates the development of synthetic routes to complex scaffolds which can inspire new approaches for indanone derivatization. mdpi.com

Advanced Spectroscopic Analysis in the Characterization of 2 Isopropylindan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Isopropylindan-1-one. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks, respectively.

In the ¹H NMR spectrum of this compound, the isopropyl group gives rise to a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the single methine proton, due to spin-spin coupling. The protons on the indanone core, both aromatic and aliphatic, exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the ketone is particularly diagnostic, appearing at a significantly downfield chemical shift (typically 190-220 ppm). The carbons of the isopropyl group and the aromatic ring can be readily assigned based on their chemical shifts and multiplicities in off-resonance decoupled spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Vibrational Spectroscopy Techniques (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.saedinst.comyoutube.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures light scattering due to changes in polarizability. ksu.edu.sa

For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically found in the region of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and indanone core are observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the isopropyl group (gem-dimethyl) often show characteristic patterns.

Raman spectroscopy is particularly sensitive to the non-polar bonds and can provide clear signals for the C=C bonds of the aromatic ring and the C-C framework of the molecule. ksu.edu.sa

Table 2: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the determination of its molecular formula.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion ([M]⁺) of this compound can undergo fragmentation to produce smaller, characteristic ions. Common fragmentation pathways for this molecule would likely include:

Loss of the isopropyl group: A significant peak would be expected corresponding to the [M - 43]⁺ ion, resulting from the cleavage of the isopropyl radical (•CH(CH₃)₂).

McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the carbonyl group.

Cleavage of the indanone ring: Fragmentation of the five-membered ring can lead to other diagnostic ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₁₄O) Molecular Weight: 174.24 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For this compound, the absorption of UV light is primarily due to transitions involving the electrons in the aromatic ring and the non-bonding electrons of the carbonyl oxygen.

Two main types of electronic transitions are expected:

π → π transitions:* These high-energy transitions are associated with the benzene (B151609) ring and result in strong absorption bands, typically below 280 nm.

n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It results in a weaker absorption band at a longer wavelength, often above 300 nm. researchgate.net

The solvent used can influence the position of these absorption maxima (λ_max).

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

Advanced Spectroscopic Data Processing and Chemometric Approaches

In studies involving multiple derivatives of this compound or in process monitoring, large datasets are often generated. Chemometrics applies statistical and mathematical methods to extract meaningful information from this chemical data. nih.govleidenuniv.nl

Techniques such as Principal Component Analysis (PCA) can be used to analyze a collection of spectra (e.g., IR or NMR). doi.org PCA can reduce the dimensionality of the data, allowing for the visualization of clustering or trends among different samples. This can be used to classify derivatives based on their spectral fingerprints or to identify outliers in a production batch.

For quantitative analysis, methods like Partial Least Squares (PLS) regression can be employed to build predictive models. mdpi.com For example, a PLS model could be developed using NIR spectra to predict the concentration of a specific derivative in a mixture, offering a rapid and non-destructive analytical method. mdpi.com These approaches are crucial for high-throughput screening and quality control applications.

X-ray Diffraction Analysis for Solid-State Structure Determination

If this compound or its derivatives can be obtained as single crystals, X-ray diffraction (XRD) is the definitive method for determining their three-dimensional molecular structure in the solid state. libretexts.organton-paar.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's conformation. iza-online.org

XRD analysis also elucidates the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces. myscope.training For polycrystalline or powder samples, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase, assess sample purity, and determine the degree of crystallinity. malvernpanalytical.com This is particularly important in pharmaceutical and materials science applications where the solid-state form can significantly impact a compound's properties. myscope.training

Table of Mentioned Compounds

Computational and Theoretical Chemistry Studies of 2 Isopropylindan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of 2-Isopropylindan-1-one have been found in the surveyed literature. DFT is a powerful tool for understanding molecular properties such as orbital energies (HOMO, LUMO), electron density distribution, and electrostatic potential, which are crucial for predicting a molecule's reactivity. scispace.comresearchgate.net While DFT has been applied to various organic molecules to predict their chemical behavior, specific calculations detailing these properties for this compound are not available. mdpi.comnih.gov

Molecular Modeling and Simulation of Reaction Pathways and Intermediates

There is a lack of published research on the molecular modeling and simulation of reaction pathways and intermediates specifically involving this compound. Such studies, often employing techniques like molecular dynamics (MD) simulations, are essential for elucidating reaction mechanisms, identifying transition states, and understanding the stability of intermediates. osf.iosemanticscholar.org While reaction mechanisms for the synthesis and transformation of the general indanone core have been proposed, these are typically based on experimental observations rather than detailed computational simulations of the 2-isopropyl derivative. scispace.comd-nb.inforesearchgate.net

Quantum Chemical Parameters and Their Correlation with Reactivity and Stability

Specific quantum chemical parameters for this compound, such as chemical hardness, softness, electronegativity, and electrophilicity index, have not been reported in the scientific literature. These global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative insights into the stability and reactivity of a molecule. researchgate.net Correlating these parameters with experimental observations can lead to a deeper understanding of a compound's chemical behavior. However, such a correlational study for this compound has not been undertaken.

Conformational Analysis and Stereochemical Predictions

A detailed conformational analysis of this compound is not present in the available literature. The presence of a flexible isopropyl group at the stereogenic center C2 suggests the existence of multiple low-energy conformations. Conformational analysis helps in understanding the preferred three-dimensional structure of a molecule, which in turn influences its reactivity and interaction with other molecules. youtube.comnih.govimperial.ac.uk Techniques like potential energy surface scanning could elucidate the rotational barriers of the isopropyl group and the puckering of the five-membered ring, but such studies have not been published for this specific molecule.

Theoretical Insights into Catalytic Mechanisms and Selectivity

There are no theoretical studies providing insights into the catalytic mechanisms and selectivity for reactions involving this compound. Computational chemistry is instrumental in designing and optimizing catalytic processes by modeling catalyst-substrate interactions, transition states, and reaction energy profiles. researchgate.netorganic-chemistry.org While various catalytic methods are employed for the synthesis of indanones, theoretical investigations explaining the role of catalysts in reactions specifically forming or transforming this compound are absent from the literature. organic-chemistry.orgbeilstein-journals.org

Applications of 2 Isopropylindan 1 One in Advanced Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Construction

The rigid bicyclic structure of 2-Isopropylindan-1-one, combined with the presence of a reactive ketone and an alpha-stereocenter, makes it an ideal starting point for the synthesis of intricate molecular targets. The isopropyl group at the C-2 position provides significant steric hindrance, which can be strategically exploited to control the regioselectivity and stereoselectivity of subsequent transformations. This steric influence is crucial in directing the approach of reagents, allowing for the predictable formation of specific isomers.

In the construction of complex polycyclic natural products, this compound can serve as a key intermediate. For instance, its enolate can be selectively alkylated or acylated to introduce new carbon-carbon or carbon-heteroatom bonds. These functionalized derivatives can then undergo a variety of cyclization reactions, such as aldol (B89426) condensations, Michael additions, or transition-metal-catalyzed cross-coupling reactions, to forge new rings onto the indanone scaffold. The inherent strain and conformational rigidity of the indanone system can also be harnessed to facilitate intramolecular reactions that might otherwise be entropically disfavored.

Building Blocks for Polycyclic and Stereochemically Defined Systems

The synthesis of molecules with well-defined three-dimensional structures is a cornerstone of modern drug discovery and materials science. This compound provides a robust platform for the construction of such stereochemically defined systems. The existing stereocenter at the C-2 position can act as a chiral auxiliary, directing the formation of new stereocenters with a high degree of diastereoselectivity.

For example, the reduction of the ketone in this compound can lead to the formation of the corresponding indanol with a new stereocenter at C-1. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, with the bulky isopropyl group shielding one face of the carbonyl and directing the hydride attack to the opposite face. This ability to control the relative stereochemistry between the C-1 and C-2 positions is invaluable in the synthesis of compounds with specific spatial arrangements of functional groups.

Furthermore, the indanone framework can be elaborated into more complex polycyclic systems through annulation strategies. Diels-Alder reactions, Nazarov cyclizations, and Pauson-Khand reactions are just a few examples of powerful transformations that can be employed to build additional rings onto the this compound core. The stereochemical information embedded in the starting material can be effectively transferred to the newly formed rings, enabling the synthesis of enantiomerically enriched or even enantiopure polycyclic products.

Precursors for Functional Materials and Specialized Scaffolds

The unique structural and electronic properties of the indanone core, when appropriately functionalized, can give rise to materials with interesting photophysical, electronic, or biological properties. This compound can serve as a versatile precursor for the synthesis of such functional materials and specialized scaffolds.

For instance, the aromatic ring of the indanone can be functionalized with various substituents to tune its electronic properties. Introduction of electron-donating or electron-withdrawing groups can alter the absorption and emission characteristics of the molecule, making it a potential candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Moreover, the indanone scaffold can be incorporated into larger polymeric structures. The ketone functionality provides a convenient handle for polymerization reactions, or the entire molecule can be used as a monomer in the synthesis of specialty polymers. The rigidity of the indanone unit can impart desirable thermal and mechanical properties to the resulting polymer. The development of novel polymers derived from this compound could lead to new materials with applications in areas such as electronics, coatings, and biomedical devices.

Development of Novel Synthetic Routes Utilizing the Indanone Framework

The reactivity of the indanone framework itself has been the subject of investigation, leading to the development of novel synthetic methodologies. The unique combination of a ketone, an enolizable alpha-position, and an aromatic ring within a constrained bicyclic system provides a rich playground for exploring new chemical transformations.

Recent research has focused on the development of catalytic asymmetric reactions that utilize indanone derivatives as substrates. For example, the enantioselective alpha-functionalization of 2-substituted indanones, including this compound, allows for the direct installation of various functional groups with high levels of stereocontrol. These methods provide efficient access to chiral building blocks that would be difficult to prepare using traditional synthetic approaches.

Furthermore, the development of cascade reactions initiated from this compound allows for the rapid construction of molecular complexity in a single synthetic operation. These elegant transformations, which involve a series of intramolecular reactions, can lead to the formation of multiple rings and stereocenters in a highly efficient and atom-economical manner. The continued exploration of the reactivity of the indanone framework is expected to lead to the discovery of new and powerful synthetic tools for the construction of complex molecules.

Q & A

Q. What are the established synthetic routes for 2-Isopropylindan-1-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or cyclization of pre-functionalized precursors. To optimize yields:

- Vary catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent systems (polar aprotic vs. non-polar) to assess kinetic vs. thermodynamic control .

- Monitor reaction progress via TLC or GC-MS to identify intermediate stages where side products emerge.

- Use stoichiometric adjustments (e.g., excess acylating agent) to drive equilibrium toward the desired product.

- Include purity validation via melting point analysis and NMR (¹H/¹³C) for intermediates and final product .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with literature data for indanone derivatives. For example, the ketone carbonyl signal typically appears at ~200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the presence of a carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl impurities (~3200–3600 cm⁻¹).

- Chromatography :

- Use HPLC or GC with a polar stationary phase (e.g., C18) to assess purity (>95% by area normalization).

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Re-evaluate Computational Models :

- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallography data (if available) to identify discrepancies in dihedral angles or steric effects .

- Experimental Replication :

- Repeat spectral acquisitions under standardized conditions (e.g., solvent, temperature) to rule out artifacts.

- Use heteronuclear correlation NMR (e.g., HSQC, HMBC) to confirm spin-spin coupling networks .

- Data Triangulation :

- Cross-reference with vibrational spectroscopy (Raman/IR) and mass spectrometry to validate molecular fragmentation patterns .

Q. How can researchers design experiments to probe the mechanistic pathway of this compound in catalytic reactions?

- Methodological Answer :

- Isotopic Labeling :

- Introduce ¹³C or ²H at specific positions (e.g., carbonyl carbon) to trace bond cleavage/formation via NMR or MS .

- Kinetic Isotope Effects (KIE) :

- Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps.

- In Situ Spectroscopy :

- Use FTIR or UV-Vis to monitor intermediate species during catalysis (e.g., enolate formation) .

- Computational Support :

- Perform transition-state modeling (e.g., Gaussian) to map energy barriers and validate experimental kinetics .

Q. What methodologies are recommended for assessing the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Expose the compound to stressors (heat, humidity, light) per ICH guidelines and quantify degradation via HPLC .

- Mass Balance Studies :

- Track mass loss/gain and identify degradation products using LC-MS or GC-MS.

- Kinetic Modeling :

- Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Data Analysis & Reproducibility

Q. How should researchers address variability in biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis :

- Normalize data using standardized units (e.g., IC₅₀ in µM) and assess batch-to-batch purity differences .

- Control Experiments :

- Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.

- Statistical Rigor :

- Apply ANOVA or t-tests with Bonferroni correction to account for multiple comparisons .

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Detailed Documentation :

- Report exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .

- Open Data Practices :

- Share raw spectral files and crystallographic data in repositories (e.g., PubChem, CCDC) for independent verification .

- Collaborative Validation :

- Partner with independent labs to replicate key findings using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.